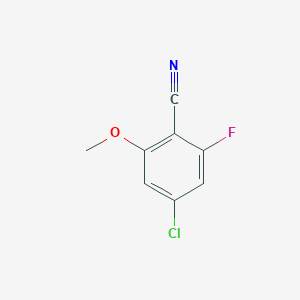

4-Chloro-2-fluoro-6-methoxybenzonitrile

Overview

Description

4-Chloro-2-fluoro-6-methoxybenzonitrile: is a chemical compound with the molecular formula C₈H₆ClFNO. Its structure consists of a benzene ring substituted with chlorine, fluorine, and a methoxy group, along with a nitrile functional group. Here’s the chemical structure:

C₆H₄ClFNO

Preparation Methods

Synthetic Routes::

Direct Fluorination Method: This involves introducing fluorine directly onto the aromatic ring using a fluorinating agent.

Substitution Reaction: Starting from 4-chloro-6-methoxybenzonitrile, fluorine can replace the chlorine atom via nucleophilic substitution.

Sandmeyer Reaction: Involves diazotization of 4-chloro-6-methoxyaniline followed by replacement of the diazonium group with fluorine.

Industrial Production:: Industrial-scale production typically employs the direct fluorination method due to its efficiency and scalability.

Chemical Reactions Analysis

Reactions::

Substitution Reactions: 4-Chloro-2-fluoro-6-methoxybenzonitrile can undergo nucleophilic substitution reactions, replacing the chlorine or fluorine atom.

Oxidation/Reduction: While not common, it may participate in oxidation or reduction reactions.

Fluorinating Agents: Examples include hydrogen fluoride (HF) or reagents like Selectfluor.

Base-Catalyzed Substitution: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in polar solvents.

Sandmeyer Reaction: Sodium nitrite (NaN₃) for diazotization, followed by copper(I) fluoride (CuF) for fluorination.

Major Products:: The major product depends on the specific reaction conditions. It could be 4-fluoro-2-chloro-6-methoxybenzonitrile or this compound.

Scientific Research Applications

Medicinal Chemistry: Investigated as potential drug candidates due to its structural features.

Agrochemicals: Used in designing pesticides and herbicides.

Materials Science: Building blocks for functional materials.

Mechanism of Action

The exact mechanism remains an active area of research. It may interact with cellular targets or enzymes, affecting biological processes.

Comparison with Similar Compounds

4-Methoxybenzonitrile: Similar in structure but lacks the fluorine substitution.

2-Fluoro-6-methoxybenzonitrile: Shares the methoxy and fluorine groups but lacks the chlorine.

Properties

Molecular Formula |

C8H5ClFNO |

|---|---|

Molecular Weight |

185.58 g/mol |

IUPAC Name |

4-chloro-2-fluoro-6-methoxybenzonitrile |

InChI |

InChI=1S/C8H5ClFNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3 |

InChI Key |

ORCMJSFIOSMTDE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)F)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Methylcyclohexyl)oxy]azetidine](/img/structure/B13091069.png)

Most popular with customers

![1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13091106.png)

![tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13091107.png)

![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate](/img/structure/B13091128.png)

![5-methoxy-1-N,1-N-dimethyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine;hydrochloride](/img/structure/B13091140.png)

![4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B13091156.png)